![molecular formula C18H21N5O B12926277 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-50-7](/img/structure/B12926277.png)
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. It is an acridine derivative that has been studied for its potential as a chemotherapy agent due to its ability to inhibit topoisomerases I and II, enzymes crucial for DNA replication and cell division .
準備方法
The synthesis of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the acridine ring, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include N-oxide derivatives and substituted acridines .
科学的研究の応用
作用機序
The primary mechanism of action of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of topoisomerases I and II, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, the compound prevents the replication of cancer cells, leading to cell death . Additionally, the compound can overcome certain types of drug resistance, making it a valuable candidate for chemotherapy .
類似化合物との比較
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II. Similar compounds include:
Amsacrine (m-AMSA): Another topoisomerase inhibitor used in cancer treatment.
Triazoloacridone (C-1305): A compound with similar DNA intercalating properties.
DACA (XR5000): An analogue with a similar mechanism of action but different pharmacokinetic properties.
These compounds share the ability to intercalate into DNA and inhibit topoisomerases, but this compound is distinguished by its specific structure and dual enzyme inhibition .
特性
CAS番号 |
89459-50-7 |
|---|---|
分子式 |
C18H21N5O |
分子量 |
323.4 g/mol |
IUPAC名 |
5,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)10-9-21-18(24)13-7-3-5-11-15(20)12-6-4-8-14(19)17(12)22-16(11)13/h3-8H,9-10,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChIキー |
FQXXQHBOOLYFAC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)N)N=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


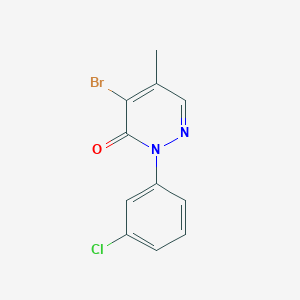
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
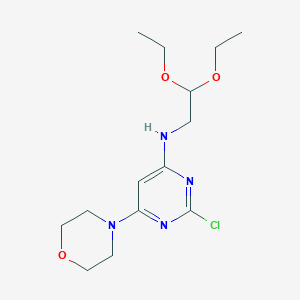
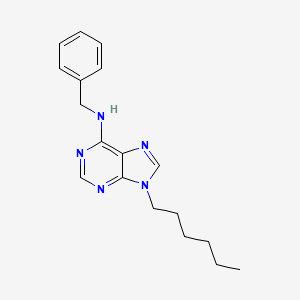
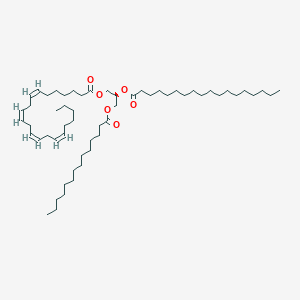
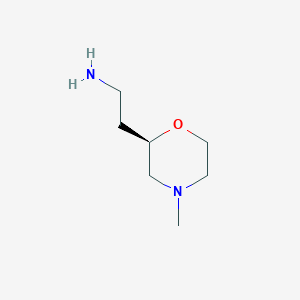
![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)
![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)

